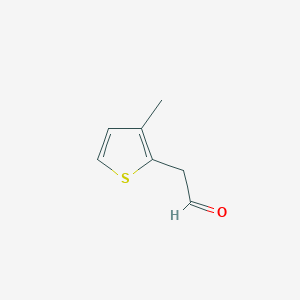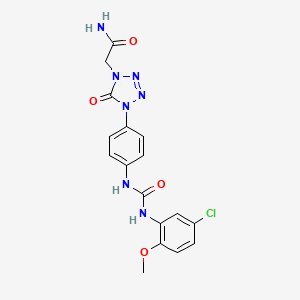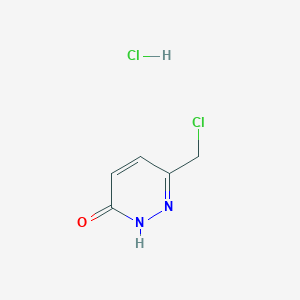
2-(3-Methylthiophen-2-yl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylthiophen-2-yl)acetaldehyde is a chemical compound with the CAS Number: 1344058-53-2 . It has a molecular weight of 140.21 and its IUPAC name is (3-methyl-2-thienyl)acetaldehyde . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-(3-Methylthiophen-2-yl)acetaldehyde is 1S/C7H8OS/c1-6-3-5-9-7(6)2-4-8/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2-(3-Methylthiophen-2-yl)acetaldehyde is a liquid at room temperature . It has a molecular weight of 140.21 .Wissenschaftliche Forschungsanwendungen
Material Science: Organic Semiconductors
2-(3-Methylthiophen-2-yl)acetaldehyde: is utilized in the development of organic semiconductors. Thiophene derivatives are known for their electronic properties, which make them suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The compound’s ability to donate electrons can be harnessed to create p-type semiconductor materials, which are essential for the function of OFETs .
Medicinal Chemistry: Pharmacological Properties
In medicinal chemistry, thiophene derivatives exhibit a range of pharmacological properties. While specific data on 2-(3-Methylthiophen-2-yl)acetaldehyde may be limited, thiophene compounds are generally associated with anti-inflammatory, anti-psychotic, and anti-cancer activities. They serve as key frameworks for drug development due to their structural versatility and biological relevance .
Organic Electronics: Field-Effect Transistors
The compound’s structural features contribute to its application in the fabrication of organic field-effect transistors. Thiophene-based materials can improve charge mobility, which is crucial for the performance of OFETs. The modification of thiophene units can lead to materials with tailored electronic properties for specific device applications .
Optoelectronics: Organic Light-Emitting Diodes (OLEDs)
2-(3-Methylthiophen-2-yl)acetaldehyde: may be used in the synthesis of compounds for OLEDs. Thiophene derivatives are often part of the light-emitting layer in OLEDs due to their excellent electroluminescent properties. They can be engineered to emit light across the visible spectrum when an electric current is applied .
Synthetic Chemistry: Heterocyclic Compound Synthesis
This compound is a building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex molecules with potential applications in pharmaceuticals and agrochemicals. The thiophene ring is a common motif in many biologically active compounds .
Analytical Chemistry: Chromatography Standards
2-(3-Methylthiophen-2-yl)acetaldehyde: can be used as a standard in chromatographic analysis due to its well-defined properties. It can help in the calibration of equipment and serve as a reference point for the identification of similar compounds in complex mixtures .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The compound should be stored at a temperature of -70°C .
Eigenschaften
IUPAC Name |
2-(3-methylthiophen-2-yl)acetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-6-3-5-9-7(6)2-4-8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJVVJWLWFOLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylthiophen-2-yl)acetaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2979037.png)

![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B2979040.png)

![(3-((4-Fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2979042.png)
![Ethyl 4-({[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2979043.png)


![3,5-dimethyl-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979047.png)
![2-(azetidine-1-carbonyl)-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enenitrile](/img/structure/B2979050.png)

![4-Oxospiro[3H-chromene-2,4'-piperidine]-1'-sulfonyl fluoride](/img/structure/B2979054.png)
![Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2979055.png)
![1-(3-chloro-4-methylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2979056.png)